6-(4-Bromophenyl)-2-butyl-5-methylimidazo[2,1-b][1,3,4]thiadiazole
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Overview
Description
6-(4-Bromophenyl)-2-butyl-5-methylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the bromophenyl group enhances its biological activity, making it a compound of interest in medicinal chemistry .
Preparation Methods
The synthesis of 6-(4-Bromophenyl)-2-butyl-5-methylimidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with butylamine to form an intermediate Schiff base, which is then cyclized with thiosemicarbazide under acidic conditions to yield the desired imidazo[2,1-b][1,3,4]thiadiazole . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
6-(4-Bromophenyl)-2-butyl-5-methylimidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)-2-butyl-5-methylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenases (COX-1 and COX-2), which play a role in inflammation and cancer progression . Additionally, it can interact with DNA and proteins, leading to the disruption of cellular processes and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
6-(4-Bromophenyl)-2-butyl-5-methylimidazo[2,1-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
6-(4-Chlorophenyl)-2-butyl-5-methylimidazo[2,1-b][1,3,4]thiadiazole: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different biological activities and chemical reactivity.
6-(4-Nitrophenyl)-2-butyl-5-methylimidazo[2,1-b][1,3,4]thiadiazole: The presence of a nitrophenyl group can enhance the compound’s electron-withdrawing properties, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H16BrN3S |
---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
6-(4-bromophenyl)-2-butyl-5-methylimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H16BrN3S/c1-3-4-5-13-18-19-10(2)14(17-15(19)20-13)11-6-8-12(16)9-7-11/h6-9H,3-5H2,1-2H3 |
InChI Key |
TWLQACVKBSSNIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN2C(=C(N=C2S1)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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